molecular formula C15H26N2 B12435354 (3,5-DI-Tert-butyl-benzyl)-hydrazine CAS No. 887594-73-2

(3,5-DI-Tert-butyl-benzyl)-hydrazine

Cat. No.: B12435354
CAS No.: 887594-73-2
M. Wt: 234.38 g/mol
InChI Key: WKAJLAUXMPHZNF-UHFFFAOYSA-N
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Description

(3,5-DI-Tert-butyl-benzyl)-hydrazine is an organic compound characterized by the presence of hydrazine functional group attached to a benzyl ring substituted with two tert-butyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DI-Tert-butyl-benzyl)-hydrazine typically involves the reaction of 3,5-di-tert-butylbenzyl bromide with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 3,5-di-tert-butylbenzyl bromide

    Reagent: Hydrazine

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3,5-DI-Tert-butyl-benzyl)-hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The benzyl hydrazine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Azo or azoxy compounds

    Reduction: Amines

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

(3,5-DI-Tert-butyl-benzyl)-hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-DI-Tert-butyl-benzyl)-hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-tert-butylbenzyl bromide
  • 3,5-Di-tert-butylbenzyl chloride
  • 3,5-Di-tert-butylbenzyl alcohol

Uniqueness

(3,5-DI-Tert-butyl-benzyl)-hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct reactivity and potential applications compared to its analogs. The tert-butyl groups provide steric hindrance, influencing the compound’s chemical behavior and stability.

Properties

CAS No.

887594-73-2

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

(3,5-ditert-butylphenyl)methylhydrazine

InChI

InChI=1S/C15H26N2/c1-14(2,3)12-7-11(10-17-16)8-13(9-12)15(4,5)6/h7-9,17H,10,16H2,1-6H3

InChI Key

WKAJLAUXMPHZNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CNN)C(C)(C)C

Origin of Product

United States

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